molecular formula C12H10ClN3S B2748743 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile CAS No. 866009-33-8

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile

Cat. No.: B2748743
CAS No.: 866009-33-8
M. Wt: 263.74
InChI Key: BOLGJEONPMUAMD-UHFFFAOYSA-N
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Description

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile is a chemical compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a chloro group, a phenethylamino group, and a carbonitrile group attached to the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile typically involves the reaction of 3-chloro-4-isothiazolecarbonitrile with phenethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonitrile group can yield primary amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted isothiazole derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines or other reduced derivatives.

Scientific Research Applications

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The phenethylamino group may interact with biological receptors or enzymes, leading to modulation of their activity. The isothiazole ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Another isothiazole derivative with similar structural features.

    3-Chloro-5-methoxy-4-isothiazolecarbonitrile: A compound with a methoxy group instead of a phenethylamino group.

    3-Chloro-5-(methylamino)-4-isothiazolecarbonitrile: A derivative with a methylamino group.

Uniqueness

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-5-(2-phenylethylamino)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c13-11-10(8-14)12(17-16-11)15-7-6-9-4-2-1-3-5-9/h1-5,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLGJEONPMUAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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